molecular formula C17H27ClN2O B593382 6-methoxy DiPT (hydrochloride)

6-methoxy DiPT (hydrochloride)

Cat. No.: B593382
M. Wt: 310.9 g/mol
InChI Key: DSTYQCAKEMLWCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

6-methoxy DiPT (hydrochloride), also known as 6-methoxy-N,N-diisopropyltryptamine, is a synthetic chemical compound that belongs to the tryptamine family . The primary targets of this compound are the serotonin receptors , specifically the 5-HT2A, 5-HT2C, and 5-HT1A receptors . These receptors play a crucial role in the regulation of mood, anxiety, and the sleep-wake cycle.

Mode of Action

6-methoxy DiPT acts as a competitive inhibitor of the serotonin (5-HT) transporter (SERT) , having lower affinity for the dopamine (DA) transporter (DAT) but with high affinity for 5-HT2A, 5-HT2C, and 5-HT1A receptors . As a 5-HT2A receptor agonist , 6-methoxy DiPT produces hallucinogenic effects .

Biochemical Pathways

The compound’s interaction with its targets leads to an increase in the in vivo release of dopamine (DA), serotonin (5-HT), and glutamate in certain regions of the brain, such as the striatum, nucleus accumbens, and frontal cortex . This suggests that 6-methoxy DiPT may affect multiple neurotransmitter systems and pathways.

Pharmacokinetics

It is known that the compound is orally active, with effects onset within 20 to 30 minutes and peak effects occurring between 1 to 15 hours after administration . The major metabolic pathways of similar compounds involve O-demethylation, direct hydroxylation, and N-deisopropylation.

Result of Action

It is known to produce hallucinogenic effects in users, which are thought to be mediated through the stimulation of 5-ht2a and 5-ht1a receptors .

Action Environment

The action, efficacy, and stability of 6-methoxy DiPT can be influenced by various environmental factors. For instance, the compound’s effects may vary depending on the individual’s metabolism, which can be affected by factors such as age, health status, and genetic makeup. Additionally, the compound’s stability may be affected by storage conditions, such as temperature and humidity .

Preparation Methods

The synthesis of 6-methoxy DiPT (hydrochloride) involves several steps, starting from the appropriate indole derivative. The synthetic route typically includes:

Industrial production methods would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

6-methoxy DiPT (hydrochloride) can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized under strong oxidative conditions.

    Reduction: The indole ring can be reduced under specific conditions.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

6-methoxy DiPT (hydrochloride) is primarily used in scientific research as an analytical reference material. Its applications include:

    Chemistry: Used as a standard for analytical methods such as chromatography and mass spectrometry.

    Biology: Studied for its potential effects on biological systems, although detailed studies are limited.

    Medicine: Investigated for its potential psychoactive properties, similar to other tryptamine derivatives.

    Industry: Utilized in the development and testing of analytical techniques.

Comparison with Similar Compounds

Properties

IUPAC Name

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-N-propan-2-ylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O.ClH/c1-12(2)19(13(3)4)9-8-14-11-18-17-10-15(20-5)6-7-16(14)17;/h6-7,10-13,18H,8-9H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTYQCAKEMLWCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCC1=CNC2=C1C=CC(=C2)OC)C(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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